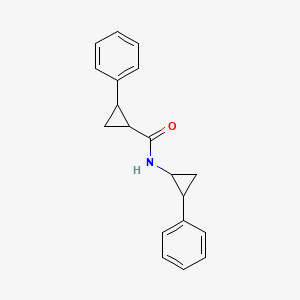
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a member of the fibrate class of drugs, which are commonly used to lower lipid levels in patients with hyperlipidemia.
Mechanism of Action
Clofibric acid activates PPARs by binding to their ligand-binding domains, which induces conformational changes that allow them to interact with coactivator proteins and regulate gene expression. This leads to increased expression of genes involved in lipid metabolism, such as fatty acid oxidation and triglyceride hydrolysis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects, including:
- Decreased plasma triglyceride levels
- Increased HDL cholesterol levels
- Increased insulin sensitivity
- Decreased inflammation
- Decreased hepatic steatosis
Advantages and Limitations for Lab Experiments
Clofibric acid has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to activate PPARs in a dose-dependent manner. However, it also has some limitations, such as its relatively low potency compared to other PPAR agonists and its potential for off-target effects.
Future Directions
There are several areas of future research that could be explored with 2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide acid, including:
- Investigating its effects on other metabolic pathways, such as glucose metabolism and mitochondrial function
- Developing more potent and selective PPAR agonists based on its structure
- Exploring its potential as a therapeutic agent for metabolic disorders such as diabetes and non-alcoholic fatty liver disease
- Investigating its effects on other tissues and cell types, such as adipose tissue and immune cells.
Synthesis Methods
Clofibric acid can be synthesized through a simple reaction between 4-chloro-2-methylphenol and 2-ethyl-6-methylphenylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to form the final compound.
Scientific Research Applications
Clofibric acid has been extensively used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in lipid metabolism and glucose homeostasis. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and inflammation in various animal models and human studies.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)18(15)21-19(22)14(4)23-17-10-9-16(20)11-13(17)3/h6-11,14H,5H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOOQPMNGSQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)

![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)

![N-[4-(acetylamino)phenyl]-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5150283.png)


